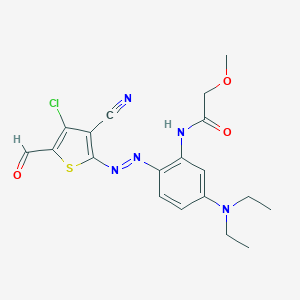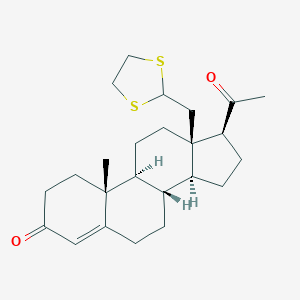
4,5-Dichloro-1-hydroxymethylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dichloro-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring and a hydroxymethyl group attached to the nitrogen at the 1 position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloroimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of (4,5-Dichloro-1H-imidazol-1-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(4,5-Dichloro-1H-imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: Formation of 4,5-dichloro-1H-imidazole-1-carboxaldehyde or 4,5-dichloro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-imidazole or 4,5-dichloro-1H-imidazole-1-methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
(4,5-Dichloro-1H-imidazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the hydroxymethyl group can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
相似化合物的比较
Similar Compounds
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol: Similar structure but with a phenyl group attached.
4,5-Dichloro-1H-imidazole: Lacks the hydroxymethyl group.
1-Methyl-1H-imidazol-4-yl)methanol: Lacks the chlorine atoms.
Uniqueness
(4,5-Dichloro-1H-imidazol-1-yl)methanol is unique due to the combination of chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
119552-43-1 |
|---|---|
分子式 |
C4H4Cl2N2O |
分子量 |
166.99 g/mol |
IUPAC 名称 |
(4,5-dichloroimidazol-1-yl)methanol |
InChI |
InChI=1S/C4H4Cl2N2O/c5-3-4(6)8(2-9)1-7-3/h1,9H,2H2 |
InChI 键 |
VLNRTXUSGVSYRD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1CO)Cl)Cl |
规范 SMILES |
C1=NC(=C(N1CO)Cl)Cl |
同义词 |
4,5-Dichloro-1-hydroxymethylimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
